molecular formula C21H14N2O2 B158408 Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- CAS No. 10228-01-0

Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-

Cat. No. B158408
CAS RN: 10228-01-0
M. Wt: 326.3 g/mol
InChI Key: MHNYFZUKHPYYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that belongs to the family of quinacridone derivatives. It has been widely studied for its potential applications in various fields, including material science, biology, and medicine.

Mechanism Of Action

The mechanism of action of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- varies depending on its application. In cancer cells, it inhibits topoisomerase II activity, leading to DNA damage and cell death. In malaria parasites, it disrupts the heme detoxification pathway, leading to the accumulation of toxic heme and parasite death. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides, which are believed to play a key role in the development of the disease.

Biochemical And Physiological Effects

Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In malaria parasites, it disrupts the heme detoxification pathway and inhibits parasite growth. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides and reduces neuroinflammation.

Advantages And Limitations For Lab Experiments

The advantages of using Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- in lab experiments include its high potency and selectivity, its fluorescent properties, and its potential as a drug candidate. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-. These include the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as optoelectronics and catalysis, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy as a drug candidate in clinical trials.
In conclusion, Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.

Synthesis Methods

The synthesis of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- involves several steps, including the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, cyclization of the intermediate, and oxidation of the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been extensively investigated for its potential applications in various fields. In material science, it has been used as a fluorescent dye for imaging and sensing applications. In biology, it has been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity. In medicine, it has been evaluated as a potential drug candidate for the treatment of various diseases, including malaria, tuberculosis, and Alzheimer's disease.

properties

CAS RN

10228-01-0

Product Name

Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25)

InChI Key

MHNYFZUKHPYYCS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4

Other CAS RN

10228-01-0

Origin of Product

United States

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